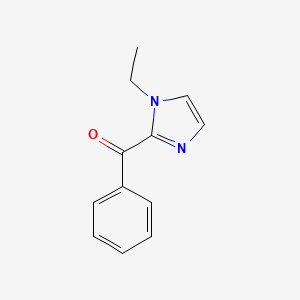

(1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone

Description

BenchChem offers high-quality (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1-ethylimidazol-2-yl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-2-14-9-8-13-12(14)11(15)10-6-4-3-5-7-10/h3-9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PACKGQQUIGILDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN=C1C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80586231 | |

| Record name | (1-Ethyl-1H-imidazol-2-yl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80586231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864231-66-3 | |

| Record name | (1-Ethyl-1H-imidazol-2-yl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80586231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone structure elucidation

Title: Structural Elucidation of (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone: A Comprehensive Analytical Framework

Executive Summary

The unambiguous structural elucidation of small-molecule active pharmaceutical ingredients (APIs) and synthetic intermediates is the cornerstone of modern drug development. This whitepaper provides an in-depth, self-validating analytical framework for the characterization of (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone (CAS: 100142-27-6). By synthesizing high-resolution mass spectrometry (HRMS), Fourier-transform infrared spectroscopy (FT-IR), and multidimensional nuclear magnetic resonance (NMR) protocols, we establish a causal logic for verifying the connectivity of the ethyl group, the imidazole core, the methanone bridge, and the phenyl ring.

Molecular Architecture & Theoretical Framework

(1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone ( C12H12N2O ) is a conjugated bis-heterocyclic/aromatic system. Its structural elucidation hinges on resolving four distinct micro-environments:

-

The N-Ethyl Group: An aliphatic chain subjected to the electronegative pull of the N1 imidazole atom.

-

The Imidazole Core: A 1,2-disubstituted aromatic heterocycle where the C2 position acts as the crucial junction point.

-

The Methanone Bridge: A highly conjugated carbonyl group ( C=O ) that bridges the imidazole and phenyl rings, dictating the electronic landscape of the molecule.

-

The Phenyl Ring: A monosubstituted benzene ring experiencing severe anisotropic deshielding due to the adjacent carbonyl.

To prevent structural misassignment (e.g., confusing the 1,2-disubstituted imidazole with a 1,4- or 1,5-isomer), a multi-tiered analytical strategy is required.

Strategic Workflow for Structure Elucidation

The elucidation workflow is designed as a self-validating system. Primary screening (HRMS and FT-IR) establishes the exact mass and the presence of the conjugated carbonyl. This data acts as a prerequisite for the core connectivity established by 1D and 2D NMR. Finally, X-ray crystallography provides the definitive spatial conformation.

Caption: Strategic, self-validating workflow for the structural elucidation of the target molecule.

Spectroscopic Elucidation Protocols

High-Resolution Mass Spectrometry (HRMS)

Causality & Choice: Electrospray Ionization (ESI) is selected over Electron Impact (EI) because ESI is a "soft" ionization technique. It preserves the molecular ion, preventing the premature cleavage of the relatively labile ethyl-nitrogen bond, which is critical for confirming the intact molecular weight[1].

Protocol:

-

Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol containing 0.1% Formic Acid (to promote protonation).

-

Acquisition: Inject 2 µL into a Q-TOF mass spectrometer operating in ESI positive mode ( ESI+ ).

-

Parameters: Capillary voltage at 3.0 kV, desolvation temperature at 350 °C, and a mass range of m/z 50–500.

-

Validation: The theoretical exact mass of C12H12N2O is 200.0950 Da. The expected [M+H]+ peak must appear at m/z 201.1028 (± 5 ppm mass error). MS/MS fragmentation should yield a diagnostic benzoyl cation at m/z 105.03 and an imidazole-derived fragment at m/z 97.07 , confirming the two halves of the methanone bridge.

Fourier-Transform Infrared Spectroscopy (FT-IR)

Causality & Choice: Attenuated Total Reflectance (ATR) FT-IR allows for the direct analysis of the solid or neat liquid sample without the moisture contamination risks associated with KBr pellets. This ensures the C=O stretching frequency is not artificially shifted by hydrogen bonding with water.

Protocol:

-

Preparation: Place 2-3 mg of the neat sample directly onto the diamond crystal of the ATR-FTIR spectrometer.

-

Acquisition: Apply uniform pressure using the anvil. Acquire 32 scans from 4000 to 400 cm−1 at a resolution of 4 cm−1 .

-

Validation: A strong, sharp absorption band is expected at ~1640–1660 cm−1 . A standard aliphatic ketone appears at ~1715 cm−1 ; the significant shift to lower wavenumbers in this molecule is causal proof of the extensive π−π conjugation between the carbonyl, the phenyl ring, and the imidazole core[2].

Multidimensional Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for establishing molecular topology. CDCl3 is chosen as the solvent due to the compound's lack of highly polar hydrogen-bonding donors (like -OH or -NH), ensuring sharp, well-resolved peaks without the solvent viscosity issues of DMSO−d6 .

Protocol:

-

Preparation: Dissolve 15 mg of the compound in 0.6 mL of CDCl3 containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard ( δ 0.00 ppm).

-

Acquisition: Utilize a 400 MHz or 500 MHz NMR spectrometer.

-

Acquire 1H NMR (zg30 pulse sequence, 16 scans).

-

Acquire 13C{1H} NMR (zgpg30 pulse sequence, 1024 scans).

-

Acquire 2D COSY, HSQC, and HMBC to trace spin-spin coupling and heteronuclear multiple-bond correlations.

-

Data Interpretation & Causality:

-

The Ethyl Group: The electronegative N1 atom heavily deshields the adjacent methylene ( CH2 ) protons, pushing them to ~4.4 ppm. The multiplicity (a clear quartet, J≈7.2 Hz) and its COSY correlation to the methyl triplet at ~1.4 ppm validate the ethyl chain[3].

-

The Phenyl Ring: The carbonyl group exerts a strong anisotropic deshielding effect specifically on the ortho protons of the phenyl ring, pushing them downfield to ~8.2 ppm, cleanly separating them from the meta and para protons (~7.5-7.6 ppm)[1].

-

The Imidazole Core: The H4 and H5 protons appear as two distinct doublets with a small coupling constant ( J≈1.2 Hz) characteristic of adjacent protons on a 5-membered heteroaromatic ring[4].

Table 1: Quantitative Summary of Expected NMR Assignments (in CDCl3 )

| Moiety | Proton ( 1H ) Shift (ppm) | Multiplicity & Coupling | Carbon ( 13C ) Shift (ppm) | Key 2D Correlations (HMBC) |

| Ethyl CH3 | 1.40 | Triplet (t), J=7.2 Hz | 16.5 | HMBC to Ethyl CH2 |

| Ethyl CH2 | 4.40 | Quartet (q), J=7.2 Hz | 43.8 | HMBC to Imidazole C2 and C5 |

| Imidazole H4 | 7.10 | Doublet (d), J=1.2 Hz | 127.5 | HMBC to Imidazole C2 and C5 |

| Imidazole H5 | 7.25 | Doublet (d), J=1.2 Hz | 129.2 | HMBC to Imidazole C4 |

| Imidazole C2 | - | - | 143.5 | - |

| Methanone C=O | - | - | 185.0 | HMBC from Phenyl Hortho |

| Phenyl Hortho | 8.20 | Multiplet (m) | 130.5 | HMBC to Methanone C=O |

| Phenyl Hmeta | 7.50 | Multiplet (m) | 128.0 | HMBC to Phenyl Cipso |

| Phenyl Hpara | 7.60 | Multiplet (m) | 133.2 | - |

| Phenyl Cipso | - | - | 137.0 | - |

(Note: Exact shifts may vary slightly based on concentration and exact temperature, but relative positioning remains constant based on literature precedents for 2-aroylimidazoles[2]).

Validating Connectivity via HMBC: The most critical step in the elucidation is proving that the ethyl group, imidazole ring, and phenyl ring are all connected to the correct positions. Heteronuclear Multiple Bond Correlation (HMBC) observes couplings over 2 to 3 bonds ( 2JCH or 3JCH ).

Caption: Critical 3J HMBC correlations establishing the connectivity of the methanone bridge to the adjacent rings.

Crystallographic Validation (X-Ray Diffraction)

While NMR and MS provide definitive 2D connectivity, Single-Crystal X-Ray Diffraction (SC-XRD) is the ultimate arbiter of 3D spatial conformation, particularly for determining the dihedral angle between the phenyl and imidazole rings dictated by the steric bulk of the N-ethyl group.

Protocol:

-

Crystallization: Dissolve 20 mg of the compound in a minimum volume of hot ethyl acetate. Slowly diffuse hexane into the solution at room temperature over 48 hours to grow diffraction-quality single crystals.

-

Acquisition: Mount a suitable crystal on a glass fiber and collect data using a diffractometer equipped with Mo-K α radiation ( λ=0.71073 Å) at 100 K to minimize thermal motion.

-

Refinement: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 . The resulting electron density map will definitively confirm the 1-ethyl-1H-imidazol-2-yl substitution pattern.

Conclusion

The structural elucidation of (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone requires a synergistic approach. The molecular weight and functional groups are verified by HRMS and FT-IR, while the exact regiochemistry—specifically the placement of the ethyl group at N1 and the methanone bridge at C2 —is causally proven through 3JCH HMBC NMR correlations. This self-validating methodology ensures absolute confidence in the molecular architecture, meeting the rigorous standards required for pharmaceutical and chemical development.

References

-

Gül, S., Açıkgöz, E., Çakır, M., & Menges, N. (2024). Design and Synthesis of ESIPT-Based Imidazole Derivatives for Cell Imaging. ACS Omega, 9(23), 24291-24298. Available at:[Link]

-

Laha, R., et al. (2022). Carboxylate-Assisted Iridium (III)-Catalyzed C(sp2)–H Amidation of 2-Aroylimidazoles With Dioxazolones. The Journal of Organic Chemistry, 87(12), 7882-7895. Available at:[Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 81540, 1-Ethyl-1H-imidazole. PubChem. Available at:[Link]

Sources

In-Depth Technical Guide: Synthesis, Reactivity, and Applications of (1-Ethyl-1H-imidazol-2-yl)(phenyl)methanone

Introduction & Chemical Significance

In modern medicinal chemistry and synthetic methodology, 2-aroylimidazoles represent a class of "privileged scaffolds"—molecular frameworks that serve as versatile building blocks for complex pharmacophores and transition-metal ligands. (1-Ethyl-1H-imidazol-2-yl)(phenyl)methanone (CAS 864231-66-3) is a highly functionalized derivative within this family. Characterized by an electron-withdrawing benzoyl group at the C2 position and a lipophilic ethyl chain at the N1 position, this compound is uniquely primed for both advanced C-H functionalization methodologies and direct integration into therapeutic agents targeting metabolic and oncological pathways.

As a Senior Application Scientist, I have structured this guide to move beyond basic theoretical descriptions. Here, we will dissect the physicochemical profile of this compound, outline a field-validated and self-correcting synthetic protocol, and explore its downstream applications in drug discovery.

Physicochemical & Structural Profile

Understanding the physical parameters of (1-Ethyl-1H-imidazol-2-yl)(phenyl)methanone is critical for predicting its behavior during chromatographic purification and its pharmacokinetic viability as a drug fragment. The following quantitative data summarizes its core properties:

| Property | Value / Description |

| Chemical Name | (1-Ethyl-1H-imidazol-2-yl)(phenyl)methanone |

| CAS Number | 864231-66-3 |

| MDL Number | MFCD00498180 |

| Linear Formula | C₁₂H₁₂N₂O |

| Molecular Weight | 200.24 g/mol |

| Physical Form | Liquid (at Room Temperature) |

| Purity Standard | ≥ 95% (Commercial grade) |

| Storage Temperature | Room Temperature (Inert atmosphere preferred for long-term storage) |

Mechanistic Pathway & Synthetic Strategy

The most robust and scalable method for synthesizing 2-aroylimidazoles is via the direct C2-lithiation of an N-alkylimidazole, followed by an electrophilic quench[1].

Expert Insight on Causality: While novice chemists might attempt to use benzoyl chloride as the electrophile, this often leads to poor yields. The initial nucleophilic attack of the 2-lithioimidazole on benzoyl chloride forms a tetrahedral alkoxide intermediate. At -78 °C, this intermediate can prematurely collapse into the highly electrophilic ketone product, which immediately reacts with a second equivalent of the lithiated imidazole to form an unwanted tertiary alcohol byproduct.

To engineer a self-validating system , we replace benzoyl chloride with a Weinreb Amide (N-methoxy-N-methylbenzamide). The bidentate coordination of the lithium ion by the methoxy oxygen and the carbonyl oxygen forms a highly stable 5-membered chelate. This completely halts the reaction at the tetrahedral intermediate stage, preventing over-addition. The desired ketone is only released during the acidic aqueous workup.

Mechanistic workflow for the synthesis of (1-Ethyl-1H-imidazol-2-yl)(phenyl)methanone.

Validated Experimental Protocol: C2-Acylation via Weinreb Amide

The following step-by-step methodology is designed to ensure high fidelity, reproducibility, and suppression of side reactions.

Step 1: Preparation & Inert Setup

-

Flame-dry a 100 mL Schlenk flask under vacuum and backfill with Argon.

-

Add 1-ethyl-1H-imidazole (10.0 mmol, 1.0 eq) and anhydrous Tetrahydrofuran (THF) (30 mL).

-

Causality: Moisture must be strictly excluded to prevent the premature protonation of the highly basic organolithium intermediate.

Step 2: Cryogenic Lithiation

-

Cool the reaction vessel to -78 °C using a dry ice/acetone bath.

-

Dropwise add n-butyllithium (2.5 M in hexanes, 10.5 mmol, 1.05 eq) over 10 minutes.

-

Causality: The slight 0.05 eq excess ensures complete metalation. The -78 °C temperature is critical; allowing the reaction to warm during this stage will cause the 2-lithioimidazole to attack the THF solvent or undergo ring-fragmentation[1].

-

Self-Validation: The solution will transition to a pale yellow/orange color, indicating the successful formation of the lithiated species. Stir for 45 minutes.

Step 3: Electrophilic Trapping

-

Dissolve N-methoxy-N-methylbenzamide (11.0 mmol, 1.1 eq) in anhydrous THF (10 mL) and add it dropwise to the lithiated mixture.

-

Causality: The 1.1 eq excess of the electrophile ensures that all lithiated imidazole is consumed, simplifying downstream purification.

Step 4: Controlled Collapse & Workup

-

Allow the reaction to stir for 1 hour at -78 °C, then slowly remove the cooling bath, allowing the mixture to warm to 0 °C over 2 hours.

-

Quench the reaction vigorously with saturated aqueous NH₄Cl (20 mL).

-

Causality: The mildly acidic NH₄Cl breaks the lithium-oxygen chelate, collapsing the tetrahedral intermediate and expelling N,O-dimethylhydroxylamine to reveal the final ketone product.

Step 5: Isolation & Purification

-

Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude liquid via silica gel flash chromatography (Hexanes/EtOAc gradient). The product is highly UV-active and easily tracked via TLC.

Applications in Advanced Synthetic Methodologies & Drug Discovery

Directing Group for Transition-Metal C-H Activation

(1-Ethyl-1H-imidazol-2-yl)(phenyl)methanone is an excellent substrate for late-stage functionalization. The basic N3 nitrogen of the imidazole ring acts as a powerful coordinating group for transition metals. Recently, researchers have utilized 2-aroylimidazoles in[2]. By coordinating to the iridium catalyst, the imidazole directs the insertion of nitrenes (derived from azides like TrocN₃) directly into the ortho-position of the phenyl ring. This allows for the rapid, stereocontrolled synthesis of complex anthranilic acid derivatives without requiring pre-halogenated starting materials[2].

Pharmacophore in Metabolic Modulators

In the pharmaceutical sector, imidazolyl-phenyl-methanone derivatives are critical structural motifs in the development of [3]. These compounds act as targeted inhibitors of the Fatty Acid Synthase (FASN) pathway. Because certain viral infections (such as Hepatitis C) and hyperproliferative solid tumors are "addicted" to de novo lipogenesis, incorporating the (1-ethyl-1H-imidazol-2-yl)(phenyl)methanone core allows drug developers to modulate FASN function, offering a targeted therapeutic approach with fewer systemic side effects than classic cytotoxic therapies[3].

References

-

Tian, X., et al. "Ir(III)-Catalyzed C(sp2)–H Amidation of 2-Aroylimidazoles with 2,2,2-Trichloroethoxycarbonyl Azide (TrocN3)". The Journal of Organic Chemistry, 2022. Available at:[Link]

- 3-V Biosciences, Inc. "Heterocyclic modulators of lipid synthesis". US Patent 8871790B2, 2014.

Sources

Synthesis pathways for 2-benzoyl-1-ethyl-1H-imidazole

An In-depth Technical Guide to the Synthesis of 2-benzoyl-1-ethyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds.[1][2][3] Specifically, 2-aroyl-1-substituted-1H-imidazoles are significant synthetic intermediates and target molecules in drug discovery programs. This guide provides a detailed technical overview of robust and validated synthesis pathways for 2-benzoyl-1-ethyl-1H-imidazole, a representative member of this class.

The synthetic challenge lies in achieving regioselective functionalization of the imidazole ring. Direct electrophilic acylation of the imidazole core is often problematic. For instance, reactions with acyl chlorides can lead to the formation of unstable N-acylimidazolium salts or, under certain conditions, even result in the Bamberger cleavage of the imidazole ring, yielding undesired side products instead of the target C-acylated compound.[4][5] Therefore, pathways that offer precise control over regioselectivity are paramount.

This document will explore two primary strategies: the direct, controlled C2-acylation of a pre-formed 1-ethyl-1H-imidazole ring via directed lithiation, and a classical ring-forming approach based on the Debus-Radziszewski condensation. Each pathway is presented with a discussion of the underlying chemical principles, detailed experimental protocols, and a comparative analysis to guide researchers in selecting the most appropriate method for their specific needs.

Pathway 1: Directed C2-Acylation via Lithiation of 1-Ethyl-1H-Imidazole

This pathway represents the most direct and controlled method for synthesizing 2-benzoyl-1-ethyl-1H-imidazole. It relies on the initial preparation of the N-ethylated imidazole precursor, followed by a highly regioselective deprotonation at the C2 position and subsequent quenching with a benzoylating agent.

Principle and Rationale

The C2 proton of 1-substituted imidazoles is the most acidic due to the inductive effect of the two adjacent nitrogen atoms, making it susceptible to deprotonation by strong organolithium bases like n-butyllithium (n-BuLi). This generates a potent C2-lithiated nucleophile. This intermediate can then react with an electrophilic benzoyl source to form the desired C-C bond exclusively at the C2 position.

The choice of the benzoylating agent is critical. While benzoyl chloride is a common reagent, its high reactivity can lead to side reactions. A less reactive acyl donor, such as an N-acylamide (e.g., N-benzoylpyrrolidine), provides a more controlled reaction, leading to higher yields of the target ketone.[6] This two-step sequence—N-alkylation followed by C2-acylation—ensures unambiguous placement of both the ethyl and benzoyl groups.

Experimental Workflow Diagram

Sources

- 1. How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications [unibrom.com]

- 2. mdpi.com [mdpi.com]

- 3. wjpsonline.com [wjpsonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Study of the Reaction of Hydroxybenzoyl Chlorides and Their Derivatives with Imidazole - Brel’ - Russian Journal of Organic Chemistry [bakhtiniada.ru]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Unlocking the Therapeutic Promise of (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone: A Technical Guide for Drug Discovery Professionals

An In-depth Exploration of a Privileged Scaffold for Novel Therapeutic Development

Introduction: The Imidazole Nucleus as a Cornerstone of Medicinal Chemistry

The imidazole ring is a preeminent heterocyclic scaffold in drug discovery, forming the core of numerous clinically vital medicines.[1][2][3][4] Its unique electronic properties, ability to engage in hydrogen bonding as both a donor and acceptor, and its presence in essential biological molecules like the amino acid histidine make it a versatile pharmacophore.[3][4] Imidazole derivatives have demonstrated a vast spectrum of pharmacological activities, including antifungal, anticancer, antibacterial, anti-inflammatory, and antihypertensive properties.[2][4][5][6] This guide focuses on the specific, yet under-explored molecule, (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone, a compound featuring a 2-acyl-imidazole core. We will dissect its structural attributes, extrapolate potential biological activities from related compounds, and propose a comprehensive, tiered research framework to systematically evaluate its therapeutic potential.

Physicochemical Profile and Structural Considerations

A foundational step in assessing any potential drug candidate is the analysis of its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile.

(1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone is a small molecule with the following key characteristics:

| Property | Value | Source |

| CAS Number | 864231-66-3 | [7][8][9] |

| Molecular Formula | C12H12N2O | [7][8] |

| Molecular Weight | 200.24 g/mol | [7][8] |

| LogP | 2.31 | [7] |

| Physical Form | Liquid | [7][8] |

The molecule's structure, featuring a ketone linker between the ethyl-imidazole and phenyl rings, presents several points for potential biological interaction. The ethyl group at the N1 position of the imidazole ring enhances lipophilicity compared to an unsubstituted imidazole. The central carbonyl group (ketone) can act as a hydrogen bond acceptor, while the aromatic phenyl ring can engage in hydrophobic and π-π stacking interactions with biological targets. This general structure is reminiscent of several classes of biologically active agents, providing a logical starting point for hypothesis generation.

Hypothesized Biological Activities and Mechanisms of Action

Direct pharmacological data for (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone is not extensively available in public literature. Therefore, our analysis will proceed by examining the established activities of structurally related compound classes.

Antifungal Potential via Ergosterol Biosynthesis Inhibition

The most prominent and well-documented activity of imidazole-containing drugs is their antifungal effect.[5][10][11]

Hypothesized Mechanism: Imidazole antifungals, such as ketoconazole and miconazole, function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[10][12][13] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[10][13][14] By blocking this step, the drugs cause a buildup of toxic sterol precursors and a depletion of ergosterol, leading to increased membrane permeability, disruption of cellular function, and ultimately, fungal cell death.[10][13][14] Given the core imidazole scaffold in (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone, it is a prime candidate for possessing similar antifungal properties. The nitrogen atom at position 3 of the imidazole ring is a key pharmacophoric feature, as it coordinates with the heme iron atom in the active site of the cytochrome P450 enzyme.[15]

Caption: Proposed antifungal mechanism via inhibition of ergosterol synthesis.

Anticancer Potential via Novel Mechanisms

The imidazole scaffold is present in various anticancer agents.[3][16] A particularly intriguing parallel can be drawn with a class of compounds known as erastin analogs, which induce a non-apoptotic form of cell death called ferroptosis.

Hypothesized Mechanism: A compound known as Imidazole Ketone Erastin (IKE), which shares the imidazole-ketone core structure, is a potent and metabolically stable inducer of ferroptosis.[17] It acts by inhibiting system xc-, a cystine/glutamate antiporter. This inhibition depletes intracellular cysteine, which is a key precursor for the synthesis of glutathione (GSH), a major cellular antioxidant. The reduction in GSH leads to the inactivation of glutathione peroxidase 4 (GPX4), an enzyme that detoxifies lipid peroxides. The subsequent accumulation of lipid reactive oxygen species (ROS) causes catastrophic membrane damage and cell death.[17] Cancers such as Diffuse Large B-cell Lymphoma (DLBCL) have shown particular sensitivity to this mechanism.[17] It is plausible that (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone could operate through a similar mechanism, making it a candidate for investigation in specific cancer types.

Modulation of Adrenergic or Serotonin Receptors

Various imidazole derivatives have been shown to interact with G-protein coupled receptors (GPCRs).

-

Adrenergic Receptors: A series of 2-(arylamino)imidazoles were found to be potent and selective agonists at α2-adrenoceptors, leading to reductions in intraocular and blood pressure.[18]

-

Serotonin Receptors: The imidazole moiety is also explored as a modulator of serotonin receptors for the potential treatment of depression.[3]

While the structure of (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone differs significantly from these specific examples (notably the 2-acyl vs. 2-amino substitution), the general ability of the imidazole scaffold to fit within the binding pockets of these receptors warrants initial screening.

Proposed Experimental Framework for Biological Evaluation

A tiered, systematic approach is essential to efficiently elucidate the biological activity of this compound. This framework is designed to move from broad, high-throughput screening to more focused, mechanism-of-action studies.

Caption: A tiered workflow for evaluating novel compound activity.

Tier 1: Primary Screening - Casting a Wide Net

The initial goal is to identify any significant biological activity across diverse therapeutic areas. This requires parallel screening in multiple phenotypic assays.

Protocol 1: Broad-Spectrum Antimicrobial Screening

-

Preparation: Prepare stock solutions of (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone in DMSO. The final assay concentration for primary screening is typically 10-50 µM.

-

Panel Selection: Utilize a diverse panel of microbes:

-

Fungi/Yeast: Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans.

-

Gram-Positive Bacteria: Staphylococcus aureus (including MRSA), Streptococcus pneumoniae.

-

Gram-Negative Bacteria: Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae.

-

-

Assay Method (Broth Microdilution): a. In a 96-well plate, add microbial culture in appropriate growth media (e.g., RPMI for fungi, Mueller-Hinton for bacteria). b. Add the test compound to the desired final concentration. Include a vehicle control (DMSO) and a positive control (e.g., Fluconazole for fungi, Ciprofloxacin for bacteria). c. Incubate plates under appropriate conditions (e.g., 35°C for 24-48 hours). d. Measure microbial growth by assessing optical density at 600 nm (OD600) or by using a metabolic indicator dye like resazurin.

-

Hit Criteria: A compound is considered a "hit" if it inhibits microbial growth by ≥50% compared to the vehicle control.

Protocol 2: Anticancer Cell Proliferation Screening (NCI-60 or similar)

-

Cell Line Panel: Screen the compound against a panel of human cancer cell lines representing different tissue origins (e.g., lung, colon, breast, leukemia, CNS). The NCI-60 panel is a well-established standard.

-

Assay Method (Sulforhodamine B - SRB Assay): a. Seed cells in 96-well plates and allow them to attach overnight. b. Treat cells with the compound at a single high concentration (e.g., 10 µM) for 48-72 hours. c. Fix cells with trichloroacetic acid (TCA). d. Stain the fixed cells with SRB dye, which binds to cellular proteins. e. Wash away unbound dye and solubilize the bound dye with a Tris base solution. f. Measure the absorbance at ~515 nm, which is proportional to cell mass.

-

Hit Criteria: A hit is defined as a compound causing ≥50% growth inhibition in one or more cell lines.

Tier 2: Hit Confirmation and Dose-Response Analysis

Any hits from Tier 1 must be confirmed and their potency quantified.

Protocol 3: IC50/EC50 Determination

-

Serial Dilution: For each "hit" assay, prepare a 10-point, 3-fold serial dilution of the compound, starting from a high concentration (e.g., 100 µM).

-

Assay Performance: Repeat the corresponding assay from Tier 1 using the range of concentrations.

-

Data Analysis: Plot the percentage of inhibition versus the log of the compound concentration. Fit the data to a four-parameter logistic model to calculate the half-maximal inhibitory concentration (IC50) or effective concentration (EC50).

-

Validation: A confirmed hit should exhibit a clear dose-dependent effect with a calculable IC50/EC50 value.

Tier 3: Mechanism of Action (MoA) Elucidation

If a potent and confirmed hit is identified, the next critical phase is to understand how it works.

If Antifungal Activity is Confirmed:

-

Ergosterol Quantification: Treat fungal cells with the compound at its IC50 and 5x IC50. Extract sterols and analyze them using GC-MS to see if ergosterol levels decrease and lanosterol (or other precursors) accumulate, which would validate the hypothesized MoA.[10][14]

-

Cytochrome P450 Inhibition Assay: Use commercially available kits with recombinant fungal lanosterol 14α-demethylase to directly measure enzymatic inhibition.

If Anticancer Activity is Confirmed:

-

Ferroptosis Induction Assay:

-

Lipid ROS Measurement: Treat sensitive cancer cells with the compound and a fluorescent probe like C11-BODIPY. An increase in green fluorescence, measured by flow cytometry, indicates lipid peroxidation, a hallmark of ferroptosis.

-

Rescue Experiments: Co-treat cells with the compound and known inhibitors of ferroptosis, such as ferrostatin-1 (a lipid ROS scavenger) or deferoxamine (an iron chelator). If these agents rescue the cells from death, it strongly implicates ferroptosis as the MoA.

-

GPX4 Activity Assay: Measure the activity of GPX4 in cell lysates after treatment to see if it is inhibited.

-

Conclusion and Future Directions

(1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone stands as a molecule of significant, albeit unrealized, potential. Its structure contains the essential pharmacophoric elements of the highly successful imidazole class of drugs. Based on robust precedent from structurally related compounds, the most promising avenues for investigation are its potential as an antifungal agent acting on ergosterol biosynthesis and as an anticancer agent inducing ferroptosis. The proposed tiered experimental framework provides a logical, efficient, and self-validating pathway to systematically uncover its biological activity. Successful identification of a potent and selective effect in primary screens would trigger in-depth MoA studies, followed by medicinal chemistry efforts for lead optimization and, ultimately, preclinical in vivo evaluation. This molecule represents a valuable starting point for drug discovery programs seeking to leverage a privileged scaffold to address unmet needs in infectious disease and oncology.

References

- Imidazole antifungals | Agriculture and Agribusiness | Research Starters - EBSCO. (n.d.).

- Borgers, M. (1980). Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. Reviews of Infectious Diseases, 2(4), 520-534.

- Imidazoles and Triazoles - Antifungal Drugs | Pharmacology - Pharmacy 180. (n.d.).

- Aryal, S. (2022). Mode of Action of Antifungal Drugs. Microbiology Info.com.

- Ruidong Pharmaceutical. (n.d.). Imidazole antifungal drug mechanism of action.

- Zhang, Y., et al. (2019). Imidazole ketone erastin induces ferroptosis and slows tumor growth in a mouse lymphoma model. Cell Chemical Biology, 26(5), 623-629.e4.

- Li, J., et al. (2018). Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine. Organic & Biomolecular Chemistry, 16(29), 5329-5333.

- Pérez-Silanes, S., et al. (2014). Synthesis of Imidazole Derivatives and Their Biological Activities. ResearchGate.

- PrepChem.com. (n.d.). Synthesis of (1H-imidazol-2-yl)-[1-(phenylmethyl)-4-piperidinyl]methanone.

- Hit2Lead. (n.d.). (1-ethyl-1H-imidazol-2-yl)(phenyl)methanone.

- Imidazole Derivatives as Potential Therapeutic Agents. (n.d.). ResearchGate.

- Yu, X., et al. (2010). Pharmacokinetic/pharmacodynamic modelling of 2-acetyl-4(5)-tetrahydroxybutyl imidazole-induced peripheral lymphocyte sequestration through increasing lymphoid sphingosine 1-phosphate. Xenobiotica, 40(5), 350-356.

- Sigma-Aldrich. (n.d.). (1-ethyl-1H-imidazol-2-yl)(phenyl)methanone.

- Kamal, A., et al. (2016). Imidazole Derivatives as Potential Therapeutic Agents. Current Drug Targets, 17(11), 1266-1285.

- Sigma-Aldrich. (n.d.). (1-ethyl-1H-imidazol-2-yl)(phenyl)methanone.

- Review of pharmacological effects of imidazole derivatives. (2022). Pharmacia, 69(2), 527-535.

- Zhang, Y., et al. (2020). Design and biological evaluation of phenyl imidazole analogs as hedgehog signaling pathway inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(21), 127515.

- Munk, S. A., et al. (1997). Synthesis and evaluation of 2-(arylamino)imidazoles as alpha 2-adrenergic agonists. Journal of Medicinal Chemistry, 40(1), 18-23.

- Imidazoles as Serotonin Receptor Modulators for Treatment of Depression: Structural Insights and Structure–Activity Relationship Studies. (2023). Molecules, 28(17), 6297.

- Wang, Y., et al. (2017). Synthesis and Evaluation of the Antitumor Activity of Novel 1-(4-Substituted phenyl)-2-ethyl Imidazole Apoptosis Inducers In Vitro. Molecules, 22(10), 1641.

- da Silva, E. F., et al. (2024). New 2-nitroimidazole-N-acylhydrazones, analogs of benznidazole, as anti-Trypanosoma cruzi agents. European Journal of Medicinal Chemistry, 269, 116298.

- De Vita, D., et al. (2020). Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. ResearchGate.

- Jabbar, H. S., et al. (2018). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. International Journal of Pharmaceutical and Clinical Research, 10(4), 134-142.

- Hernández-Luis, F., et al. (2013). Synthesis and antiprotozoal activity of novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives. Bioorganic & Medicinal Chemistry Letters, 23(14), 4187-4191.

- Li, Y., et al. (2015). Synthesis and antifungal activity of novel 1-(1H-benzoimidazol-1-yl)propan-2-one oxime-ethers containing the morpholine moiety. ResearchGate.

Sources

- 1. Imidazole Derivatives as Potential Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. clinmedkaz.org [clinmedkaz.org]

- 3. Imidazoles as Serotonin Receptor Modulators for Treatment of Depression: Structural Insights and Structure–Activity Relationship Studies | MDPI [mdpi.com]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. You are being redirected... [hit2lead.com]

- 8. (1-ethyl-1H-imidazol-2-yl)(phenyl)methanone | 864231-66-3 [sigmaaldrich.com]

- 9. (1-ethyl-1H-imidazol-2-yl)(phenyl)methanone | 864231-66-3 [sigmaaldrich.com]

- 10. Imidazole antifungals | Agriculture and Agribusiness | Research Starters | EBSCO Research [ebsco.com]

- 11. Imidazole antifungal drug mechanism of action-Ruidong Pharmaceutical_APIs_Raw materials [en.ruidongpharma.com]

- 12. pharmacy180.com [pharmacy180.com]

- 13. microbiologyinfo.com [microbiologyinfo.com]

- 14. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and Evaluation of the Antitumor Activity of Novel 1-(4-Substituted phenyl)-2-ethyl Imidazole Apoptosis Inducers In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Imidazole ketone erastin induces ferroptosis and slows tumor growth in a mouse lymphoma model - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and evaluation of 2-(arylamino)imidazoles as alpha 2-adrenergic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Predicted Mechanism of Action for (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone

Abstract

(1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone is a heterocyclic ketone containing both an imidazole and a phenyl moiety, structural features common to a wide array of pharmacologically active compounds. While specific research on this molecule is nascent, its constituent chemical motifs suggest a high probability of biological activity. This in-depth technical guide synthesizes information from existing literature on related compounds to predict the most likely mechanisms of action for (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone. We will explore potential roles in enzyme and kinase inhibition, induction of apoptosis, and modulation of key signaling pathways. This document is intended for researchers, scientists, and drug development professionals, providing a foundational framework for the strategic investigation of this compound's therapeutic potential. Detailed experimental protocols and visual workflows are provided to guide future research and validation studies.

Introduction and Structural Rationale

The imidazole ring is a five-membered heterocycle containing two nitrogen atoms that is a fundamental component of many biologically active molecules, including the amino acid histidine and numerous pharmaceuticals.[1] Its ability to participate in hydrogen bonding and coordinate with metal ions makes it a privileged scaffold in medicinal chemistry.[2][3] The presence of a phenylmethanone (benzoyl) group attached to the imidazole ring further suggests the potential for diverse biological interactions, including π-π stacking and hydrophobic interactions within protein binding pockets.

Given the prevalence of the imidazole and phenylmethanone cores in compounds with established pharmacological activities, we can logically predict several potential mechanisms of action for (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone. These predictions are based on structure-activity relationships observed in analogous molecules and provide a rational basis for experimental investigation.

Predicted Mechanism of Action I: Kinase Inhibition

A primary predicted mechanism of action for (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone is the inhibition of protein kinases. Protein kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[4] Imidazole-based compounds have been identified as potent inhibitors of several kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Mitogen-Activated Protein Kinases (MAPKs).[4]

The nitrogen atoms of the imidazole ring can act as hydrogen bond acceptors or donors, and can also coordinate with metal ions in the kinase active site, thereby disrupting ATP binding and inhibiting enzyme activity. The phenyl group can engage in hydrophobic and aromatic interactions within the ATP-binding pocket, further enhancing binding affinity.

Proposed Signaling Pathway: Inhibition of the MAPK/ERK Pathway

The MAPK/ERK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. Its aberrant activation is a common driver of tumorigenesis. We hypothesize that (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone could inhibit an upstream kinase in this pathway, such as a receptor tyrosine kinase (e.g., EGFR) or a downstream kinase (e.g., MEK or ERK).

Caption: Predicted inhibition of the MAPK/ERK signaling pathway.

Experimental Validation: Kinase Inhibition Assays

A tiered approach is recommended to validate the kinase inhibitory activity of (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone.

Table 1: Experimental Protocols for Kinase Inhibition

| Experiment | Objective | Methodology |

| Broad-Spectrum Kinase Panel | To identify potential kinase targets. | Utilize a commercial kinase panel (e.g., DiscoverX, Promega) to screen the compound against a large number of purified kinases at a fixed concentration (e.g., 10 µM). |

| IC50 Determination | To quantify the potency of inhibition against identified hits. | Perform dose-response assays using a suitable in vitro kinase assay format (e.g., ADP-Glo, LanthaScreen) with purified kinase, substrate, and varying concentrations of the compound. |

| Cell-Based Phosphorylation Assay | To confirm target engagement in a cellular context. | Treat relevant cancer cell lines (e.g., A549 for EGFR) with the compound and measure the phosphorylation status of the target kinase and downstream substrates via Western blotting or ELISA. |

Predicted Mechanism of Action II: Induction of Apoptosis

Another prominent mechanism of action for imidazole-containing compounds is the induction of apoptosis, or programmed cell death.[4] This is a critical process for eliminating damaged or unwanted cells, and its evasion is a key characteristic of cancer.[5] The cytotoxic effects of many anticancer agents are mediated through the activation of apoptotic pathways.

(1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone may induce apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. The intrinsic pathway is often triggered by cellular stress and involves the release of cytochrome c from the mitochondria, leading to caspase activation. The extrinsic pathway is initiated by the binding of death ligands to cell surface receptors, which directly activates a caspase cascade.

Proposed Apoptotic Pathway

Caption: Predicted induction of apoptosis via intrinsic and extrinsic pathways.

Experimental Validation: Apoptosis Assays

A series of in vitro experiments can be conducted to determine if (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone induces apoptosis.

Table 2: Experimental Protocols for Apoptosis Induction

| Experiment | Objective | Methodology |

| Cell Viability Assay | To assess the cytotoxic effect of the compound. | Treat cancer cell lines with a range of compound concentrations for 24-72 hours and measure cell viability using an MTT or CellTiter-Glo assay. |

| Annexin V/Propidium Iodide Staining | To detect early and late apoptotic cells. | Treat cells with the compound and stain with fluorescently labeled Annexin V (binds to phosphatidylserine on the outer leaflet of the plasma membrane in early apoptosis) and Propidium Iodide (stains the DNA of necrotic or late apoptotic cells). Analyze by flow cytometry. |

| Caspase Activity Assay | To measure the activation of key executioner caspases. | Use a luminogenic or fluorogenic substrate for caspase-3 and/or caspase-7 to measure their activity in cell lysates after compound treatment. |

| Western Blot Analysis | To examine changes in the expression of apoptosis-related proteins. | Probe cell lysates for key proteins in the apoptotic pathways, such as Bax, Bcl-2, cleaved PARP, and cleaved caspases. |

Other Potential Mechanisms

Based on the broad biological activities of imidazole derivatives, other potential mechanisms of action for (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone should also be considered:

-

Inhibition of Cyclooxygenase (COX) Enzymes: Some imidazole-containing compounds are known to inhibit COX enzymes, which are involved in inflammation.[3]

-

Antifungal Activity: The imidazole scaffold is a key component of many antifungal drugs that target lanosterol 14α-demethylase (CYP51).[6]

-

Hedgehog Signaling Pathway Inhibition: Phenyl imidazole derivatives have been shown to inhibit the Hedgehog signaling pathway by binding to the Smoothened receptor.

Conclusion

While the specific mechanism of action of (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone remains to be elucidated, its structural features strongly suggest a high potential for biological activity. This guide provides a scientifically grounded framework for predicting and validating its mechanism of action, with a primary focus on kinase inhibition and apoptosis induction. The proposed experimental workflows offer a clear path for researchers to systematically investigate the therapeutic potential of this compound. Further studies, including in vivo efficacy and safety assessments, will be necessary to fully characterize its pharmacological profile.

References

- A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. (2026, January 15). ijsred.com.

- A Review of Imidazole Derivatives. (2024, November 25). Asian Journal of Research in Chemistry.

- Imidazole-containing amino acids as selective inhibitors of nitric oxide synthases. PubMed.

- Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. (2025, September 1).

- Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. (2024, May 3). ACS Publications.

- Divers Pharmacological Significance of Imidazole Derivatives- A Review. (2012, November 23). RJPT.

- Synthesis and pharmacological activity of various organic and inorganic salts of phenyl derivatives of imidazobenzimidazole. (2024, June 30).

- Design and biological evaluation of phenyl imidazole analogs as hedgehog signaling pathway inhibitors. (2020, September 9).

- Synthesis, molecular docking, and pharmacological evaluation of some new triphenyl imidazole derivatives as anxiolytic agents.

- BB-5141628 - Hit2Lead.

- Phenyl(1H-pyrrol-3-yl)methanone: A Comprehensive Technical Guide on its Mechanism of Action. Benchchem.

- (1-ethyl-1H-imidazol-2-yl)(phenyl)methanone. Sigma-Aldrich.

- 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. (2023, June 9).

- Synthesis and Evaluation of the Antitumor Activity of Novel 1-(4-Substituted phenyl)-2-ethyl Imidazole Apoptosis Inducers In Vitro. PMC.

- SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL IMIDAZOLE BASED COMPOUNDS. Universal Journal of Pharmaceutical Research.

- Synthesis and Evaluation of the Antitumor Activity of Novel 1-(4-Substituted phenyl)-2-ethyl Imidazole Apoptosis Inducers In Vitro. (2020, September 18). MDPI.

- Synthesis and pharmacological evaluation of some substituted imidazoles. Journal of Chemical and Pharmaceutical Research.

- Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)-methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine. (2019, April). ResearchGate.

- Synthesis and biological evaluation of imidazol-2-one derivatives as potential antitumor agents. (2008, March 1). PubMed.

- (1-ethyl-1H-imidazol-2-yl)(phenyl)methanone. Sigma-Aldrich.

- 1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors: a prospective strategy for anticancer therapy. PMC.

- Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. ResearchGate.

- (1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone. SCBT.

- Imidazole: Having Versatile Biological Activities. ResearchGate.

- Integrated computational and experimental identification of N-[(1H-1,2,4-triazol-3-yl)phenyl]-1-(1H-pyrazolo[3,4-b]pyridin-3-yl)methanamide as a potent and selective TIM-3 inhibitor for NSCLC immunotherapy. (2025, June 8). Frontiers.

- (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. (2023, January 23). MDPI.

Sources

- 1. researchgate.net [researchgate.net]

- 2. ajrconline.org [ajrconline.org]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. ijsred.com [ijsred.com]

- 5. Synthesis and Evaluation of the Antitumor Activity of Novel 1-(4-Substituted phenyl)-2-ethyl Imidazole Apoptosis Inducers In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Spectroscopic Profile of (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone: A Technical Guide

This technical guide offers a comprehensive analysis of the expected spectroscopic data for the compound (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for researchers, scientists, and professionals in drug development. This document provides a detailed interpretation of its anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

While direct experimental spectra for this specific molecule are not widely available in public databases, this guide leverages data from structurally analogous compounds and foundational spectroscopic principles to provide a robust predictive analysis. This approach allows for a reliable estimation of the key spectral features that are crucial for the identification, characterization, and quality control of (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone.

Molecular Structure and Spectroscopic Overview

The structure of (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone, with the chemical formula C₁₂H₁₂N₂O and a molecular weight of 200.24 g/mol , is characterized by a central imidazole ring substituted with an ethyl group at the N1 position and a benzoyl group at the C2 position.[1] This arrangement of functional groups gives rise to a unique spectroscopic fingerprint that can be elucidated using a combination of NMR, IR, and MS techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds in solution. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, we can deduce the connectivity and spatial arrangement of atoms.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to reveal distinct signals for the protons of the ethyl group, the imidazole ring, and the phenyl ring. The anticipated chemical shifts (δ) in parts per million (ppm) are influenced by the electron-withdrawing effects of the carbonyl group and the aromatic systems.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| CH₃ (Ethyl) | ~1.4 | Triplet | ~7.0 | 3H |

| CH₂ (Ethyl) | ~4.4 | Quartet | ~7.0 | 2H |

| H-4, H-5 (Imidazole) | ~7.0 - 7.5 | Multiplet | - | 2H |

| Aromatic (Phenyl) | ~7.4 - 8.1 | Multiplet | - | 5H |

-

Rationale for Assignments: The ethyl group's protons will exhibit a characteristic triplet-quartet pattern due to spin-spin coupling. The CH₂ group is shifted downfield due to its proximity to the nitrogen atom of the imidazole ring. The imidazole protons are expected in the aromatic region, with their exact shifts depending on the electronic influence of the adjacent substituents. The protons of the phenyl ring will appear as a complex multiplet, with those ortho to the carbonyl group being the most deshielded and shifted furthest downfield. These predictions are based on data from similar ethyl-substituted imidazoles and benzoyl-containing compounds.[2]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| CH₃ (Ethyl) | ~15 |

| CH₂ (Ethyl) | ~45 |

| C-4, C-5 (Imidazole) | ~120 - 130 |

| Aromatic (Phenyl) | ~128 - 135 |

| C-2 (Imidazole) | ~145 |

| C=O (Carbonyl) | ~180 - 190 |

-

Rationale for Assignments: The aliphatic carbons of the ethyl group will appear at the high-field (upfield) end of the spectrum. The aromatic and imidazole carbons will resonate in the mid-field region. The C-2 carbon of the imidazole ring, being directly attached to the electron-withdrawing benzoyl group, is expected to be significantly downfield. The carbonyl carbon will be the most deshielded and appear at the lowest field.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| C-H stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H stretch (Aliphatic) | 3000 - 2850 | Medium |

| C=O stretch (Ketone) | 1680 - 1660 | Strong |

| C=N, C=C stretch (Aromatic/Imidazole) | 1600 - 1450 | Medium-Strong |

| C-N stretch | 1300 - 1100 | Medium |

-

Rationale for Assignments: The most prominent and diagnostic peak in the IR spectrum will be the strong absorption from the carbonyl (C=O) group of the ketone, expected in the region of 1680-1660 cm⁻¹. The presence of both aromatic and aliphatic C-H stretches will be observed. The stretching vibrations of the C=N and C=C bonds within the imidazole and phenyl rings will appear in the 1600-1450 cm⁻¹ region. These predictions are consistent with the IR spectra of other acylimidazoles and aromatic ketones.[3][4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum Data

-

Molecular Ion (M⁺): The mass spectrum is expected to show a prominent molecular ion peak at a mass-to-charge ratio (m/z) of 200, corresponding to the molecular weight of the compound.

-

Major Fragmentation Pathways: The fragmentation of (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone is likely to proceed through several key pathways.

Caption: Predicted major fragmentation pathways.

-

Rationale for Fragmentation:

-

Loss of the ethyl-imidazole radical: Cleavage of the bond between the carbonyl carbon and the imidazole ring would result in the formation of a stable benzoyl cation ([C₆H₅CO]⁺) at m/z 105.

-

Loss of the benzoyl radical: Cleavage on the other side of the carbonyl group would lead to the formation of the 1-ethyl-1H-imidazol-2-yl cation at m/z 95.

-

Loss of carbon monoxide: The benzoyl cation (m/z 105) can further fragment by losing a neutral carbon monoxide molecule to form the phenyl cation ([C₆H₅]⁺) at m/z 77.

-

These fragmentation patterns are characteristic of aromatic ketones and are valuable for confirming the presence of the benzoyl and ethyl-imidazole moieties within the molecule.

Experimental Protocols

To obtain the spectroscopic data discussed, standard laboratory procedures should be followed.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: Process the raw data (Free Induction Decay) using appropriate software by applying Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the ¹H NMR signals and determine the chemical shifts, multiplicities, and coupling constants. Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.

IR Spectroscopy Protocol

-

Sample Preparation: For a solid sample, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl).

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Data Acquisition: Acquire the mass spectrum in full scan mode to determine the molecular weight. Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to obtain fragmentation data.

-

Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and Mass Spectrometry data for (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone. By understanding these expected spectroscopic features, researchers can confidently identify and characterize this compound, ensuring its purity and structural integrity for its intended applications in research and development. The provided protocols offer a standardized approach for the experimental acquisition of this crucial data.

References

-

¹H NMR spectrum of ethyl imidazo[1,2-a]pyridine-3-carboxylate (4a). [Link]

-

Ibrahim, H., Bala, M. D., & Omondi, B. (2012). 1-[4-(1H-imidazol-1-yl)phenyl]ethanone monohydrate. Acta Crystallographica Section E: Structure Reports Online, 68(8), o2441. [Link]

-

Agova, M., et al. IR and UV-VIS spectroscopic analysis of a new compound: N-[1-(4-hydroxyphenyl) aminoethilyden]-4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphtalen-2-yl)-ethenyl] phenylcarbohydrazide. Scripta Scientifica Pharmaceutica. [Link]

Sources

- 1. You are being redirected... [hit2lead.com]

- 2. ias.ac.in [ias.ac.in]

- 3. researchgate.net [researchgate.net]

- 4. IR and UV-VIS spectroscopic analysis of a new compound: N-[1-(4-hydroxyphenyl) aminoethilyden]-4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphtalen-2-yl)-ethenyl] phenylcarbohydrazide | Agova | Scripta Scientifica Pharmaceutica [journals.mu-varna.bg]

Discovery and background of N-ethylated imidazole ketones

An In-Depth Technical Guide to the Discovery and Background of N-Ethylated Imidazole Ketones

Abstract

The imidazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds and its ability to engage in various intermolecular interactions.[1][2] When functionalized with a ketone moiety and an N-ethyl group, this scaffold gains unique physicochemical properties that are highly advantageous for modern drug design. The ketone group often serves as a crucial interaction point, such as a zinc-binding group in metalloenzymes, while N-ethylation provides a powerful tool to modulate solubility, metabolic stability, and target affinity by altering steric and electronic profiles.[3] This guide provides a comprehensive overview of N-ethylated imidazole ketones, from their foundational synthesis routes to their application in contemporary drug discovery. It details key synthetic methodologies, explains the causal reasoning behind experimental choices, and presents a case study on their role as selective histone deacetylase (HDAC) inhibitors.

Chapter 1: The Imidazole Ketone Scaffold: A Nexus of Functionality in Medicinal Chemistry

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. Its unique properties, such as its ability to act as both a hydrogen bond donor and acceptor (in its N-unsubstituted form) and its amphoteric nature, make it a versatile building block in drug development.[4][5] The incorporation of a ketone functionality onto this scaffold introduces a polar, electron-withdrawing group that can participate in dipole-dipole interactions and act as a hydrogen bond acceptor. This feature is particularly critical in the design of enzyme inhibitors, where the ketone's carbonyl oxygen can form key interactions within a target's active site.

The strategic addition of an ethyl group to one of the imidazole nitrogens (N-ethylation) is a critical step in fine-tuning a molecule's drug-like properties. This modification achieves several key objectives:

-

Blocks N-H Acidity and H-Bond Donation: It removes the acidic proton on the N-1 nitrogen, preventing unwanted ionization and eliminating a hydrogen bond donor site, which can be crucial for optimizing target binding and reducing off-target effects.[5]

-

Modulates Lipophilicity: The addition of the ethyl group increases the molecule's lipophilicity, which can enhance membrane permeability and influence its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Introduces Steric Influence: The ethyl group provides steric bulk that can orient the molecule within a binding pocket, potentially enhancing selectivity for a specific target isoform.

-

Enhances Nucleophilicity: The electron-donating nature of the ethyl group increases the electron density on the imidazole ring, enhancing its nucleophilicity and reactivity in certain contexts.

Chapter 2: Foundational Synthesis of the Imidazole Core

The synthesis of the core imidazole ring was first reported in 1858.[6] Since then, numerous methods have been developed. Many classical syntheses rely on the condensation of a 1,2-dicarbonyl compound with an aldehyde and a source of ammonia.

One of the earliest methods that provided a pathway to N-alkylated imidazoles is the Wallach synthesis. This reaction involves treating an N,N'-dialkyloxamide with phosphorus pentachloride to form a chlorinated intermediate, which is then reduced with hydroiodic acid. For instance, the use of N,N'-diethyloxamide in this process directly yields a 1-ethyl-2-methyl imidazole, demonstrating a foundational route to an N-ethylated scaffold.[6][7][8]

Chapter 3: Modern Synthetic Methodologies

The synthesis of N-ethylated imidazole ketones can be approached through several strategic routes, allowing for modularity and efficiency. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final molecule.

Strategy 1: Post-Synthetic N-Ethylation

This is perhaps the most direct and widely used approach. It involves the initial synthesis of an N-H imidazole ketone, followed by a selective N-alkylation step. This method offers flexibility, as a common imidazole ketone intermediate can be diversified with various alkyl groups.

-

Dissolution: Dissolve the starting imidazole ketone (1.0 eq) in a dry polar aprotic solvent such as acetone or DMF in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

-

Base Addition: Add a mild inorganic base, such as anhydrous potassium carbonate (K₂CO₃, 1.5 eq), to the solution. The base deprotonates the acidic N-H of the imidazole, forming the more nucleophilic imidazolate anion.

-

Alkylation: Add an ethylating agent, such as ethyl iodide or ethyl chloroacetate (1.2 eq), to the reaction mixture.[9][10]

-

Reaction: Heat the mixture to reflux (typically 50-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is generally complete within 4-12 hours.

-

Workup: After cooling to room temperature, filter off the inorganic salts. Evaporate the solvent under reduced pressure.

-

Purification: Dissolve the crude residue in an organic solvent like ethyl acetate and wash with water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The final product is purified by column chromatography on silica gel.

Causality: The choice of a polar aprotic solvent (acetone) facilitates the Sₙ2 reaction by solvating the potassium cation without forming a strong hydrogen-bonding shell around the imidazolate anion, thus preserving its nucleophilicity.[9] Anhydrous K₂CO₃ is used because it is strong enough to deprotonate the imidazole (pKa ≈ 14.5) but not so strong that it causes side reactions with the ketone or ethylating agent.

Strategy 2: Modular Synthesis from Ketone Precursors

A powerful modern approach involves building the imidazole ring directly from a simple ketone starting material. This is highly advantageous for creating molecular libraries, as three components (a ketone, an aldehyde, and an ammonia source) can be varied to produce a wide range of analogs.[11]

-

Oxidation: In a sealed vial, dissolve the starting ketone (e.g., acetophenone, 1.0 eq) in DMSO. Add a catalytic amount of aqueous hydrobromic acid (HBr, 10 mol%). Heat the mixture at 85 °C for 12-24 hours to form the corresponding 1,2-dicarbonyl intermediate.[11]

-

Condensation: In a separate flask, dissolve the desired aldehyde (1.0 eq) and ammonium acetate (NH₄OAc, 10-20 eq) in methanol.

-

Coupling: Cool the dicarbonyl solution from Step 1 and add it to the aldehyde/ammonia mixture. Stir at room temperature or with gentle heating until the reaction is complete as monitored by TLC.

-

Workup and Purification: Perform an aqueous workup as described in Strategy 1, followed by purification via column chromatography to isolate the 2,4(5)-disubstituted imidazole.

-

N-Ethylation: The resulting N-H imidazole can then be ethylated as described in Strategy 1.

Causality: The HBr/DMSO system is an effective method for the α-oxidation of ketones to form 1,2-dicarbonyls.[11] Ammonium acetate serves as a convenient, solid source of ammonia for the condensation step, which proceeds via the well-established Radiszewski synthesis mechanism.[7] This one-pot, multi-component approach is highly efficient for generating structural diversity.

Chapter 4: Physicochemical and Structural Properties

The introduction of an N-ethyl group significantly alters the electronic and steric landscape of the imidazole ketone scaffold, which in turn dictates its biological activity and pharmacokinetic properties.

| Property | N-H Imidazole Ketone | N-Ethyl Imidazole Ketone | Rationale |

| Hydrogen Bonding | Donor & Acceptor | Acceptor Only | The N-H proton is replaced by an ethyl group, removing the donor capability.[5] |

| pKa (of conjugate acid) | ~7 | Slightly higher than 7 | The electron-donating ethyl group increases the basicity of the sp² nitrogen (N-3). |

| Lipophilicity (LogP) | Lower | Higher | The aliphatic ethyl group increases the nonpolar character of the molecule. |

| Reactivity | Amphoteric | More Nucleophilic | The electron-donating effect of the ethyl group enhances the ring's nucleophilicity. |

| Metabolic Stability | Potential N-glucuronidation | More stable at N1 | Blocking the N-H position can prevent certain phase II metabolic transformations. |

Chapter 5: Applications in Modern Drug Discovery: A Case Study of HDAC Inhibitors

A prominent example highlighting the utility of N-ethylated imidazole ketones is in the development of selective histone deacetylase (HDAC) inhibitors.[3] HDACs are a class of enzymes that play a critical role in epigenetic regulation, and their dysregulation is linked to various cancers and other diseases.

In this context, researchers discovered a series of potent and selective HDAC1, 2, and 3 inhibitors where the core scaffold was a substituted imidazole or oxazole. A key feature of these inhibitors was an ethyl ketone group that served as the crucial zinc-binding group (ZBG) .[3] This group chelates the catalytic zinc ion in the HDAC active site, which is essential for enzyme inhibition.

The imidazole ring acts as a central scaffold to correctly position the ZBG and a "capping group" that interacts with the surface of the enzyme. N-ethylation of the imidazole scaffold would serve to fine-tune the molecule's properties, such as improving cell permeability to reach the intracellular HDAC target and optimizing the orientation of the side chains for enhanced potency and selectivity.

Chapter 6: Conclusion and Future Outlook

N-ethylated imidazole ketones represent a highly valuable and adaptable scaffold in medicinal chemistry. The combination of the imidazole ring's versatile interaction capabilities, the ketone's function as a potent binding element, and N-ethylation's role in modulating drug-like properties provides a powerful platform for designing novel therapeutics. Foundational methods like the Wallach synthesis paved the way, while modern modular strategies now allow for the rapid generation and optimization of lead compounds. The successful application of this scaffold in developing selective HDAC inhibitors underscores its potential.[3] Future research will likely focus on applying these structures to other enzyme classes, particularly metalloenzymes, and exploring novel, more efficient synthetic routes to access increasingly complex and stereochemically defined analogs.

References

- Patsnap Synapse. (2024, July 17). What is the mechanism of Ethyl Imidazolate?

- Banerjee et al. (2015, July 20). Routes of synthesis and biological significances of Imidazole derivatives: Review. World Journal of Pharmaceutical Sciences.

- ACS Publications. (2019, August 28). Modular Synthesis of Di- and Trisubstituted Imidazoles from Ketones and Aldehydes: A Route to Kinase Inhibitors. The Journal of Organic Chemistry.

- (2019). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. Jour of Adv Research in Dynamical & Control Systems.

- (n.d.). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity.

- (n.d.). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives.

- ACS Publications. (2021, April 2). Discovery of Ethyl Ketone-Based Highly Selective HDACs 1, 2, 3 Inhibitors for HIV Latency Reactivation with Minimum Cellular Potency Serum Shift and Reduced hERG Activity. Journal of Medicinal Chemistry.

- (2008, January 1). Efficient Synthesis of Imidazole Derivatives: An Important Synthon for the Preparation of Biologically Active Compounds.

- TSI Journals. (2023, January 31). Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications.

- (2022, November 22). Functionalization of imidazole N-oxide: a recent discovery in organic transformations.

- (n.d.). Biological Significance of Imidazole-based Analogues in New Drug Development. Current Drug Discovery Technologies.

- (2016, November 15). A review: Imidazole synthesis and its biological activities.

- (n.d.). Synthesis and study of biological activity of some new Imidazole derivatives. Baghdad Science Journal.

- (2020, May 18). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry.

- (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC.

- (n.d.). Imidazole synthesis. Organic Chemistry Portal.

- (2024, June 26). Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. PMC.

- (n.d.). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity.

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. pharmacyjournal.net [pharmacyjournal.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. scialert.net [scialert.net]

- 5. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. wjpsonline.com [wjpsonline.com]

- 8. tsijournals.com [tsijournals.com]

- 9. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

Introduction: The Imidazole Scaffold in Modern Drug Discovery

An In-depth Technical Guide to 2-Aroyl-1-Alkyl-Imidazole Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone of medicinal chemistry.[1] This scaffold is present in a wide array of biologically significant molecules, including the essential amino acid histidine, and serves as a key structural motif in numerous pharmaceuticals.[2] Imidazole derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and analgesic properties.[1][3][4] Their therapeutic versatility stems from the unique physicochemical properties of the imidazole ring, which can participate in hydrogen bonding and coordinate with metal ions in enzyme active sites.[1]

This guide focuses specifically on the 2-aroyl-1-alkyl-imidazole class of derivatives. This substitution pattern, featuring an aroyl (aromatic ketone) group at the 2-position and an alkyl chain at the 1-position nitrogen, has given rise to compounds with potent and often highly specific biological activities. We will explore the synthetic methodologies for creating these molecules, delve into their diverse therapeutic applications with a focus on anticancer and anti-inflammatory effects, and analyze the critical structure-activity relationships that govern their function. This document is intended as a comprehensive resource for researchers, scientists, and drug development professionals working to harness the therapeutic potential of this promising chemical scaffold.

Part 1: Synthetic Methodologies

The synthesis of 2-aroyl-1-alkyl-imidazole derivatives can be achieved through several strategic pathways. Modern approaches often favor efficiency and structural diversity, employing multicomponent reactions to construct the heterocyclic core in a single step.[5]

A foundational and widely utilized method is the Debus-Radziszewski reaction .[6] This reaction typically involves the condensation of a dicarbonyl compound (like benzil), an aldehyde, and ammonia (or an ammonia source like ammonium acetate) in refluxing acetic acid. To achieve the specific 1-alkyl substitution, the strategy is often modified by first preparing the N-alkylated imidazole and then introducing the aroyl group, or by using a primary amine in place of ammonia, though this can lead to mixtures of isomers.

A more direct and versatile approach involves a cascade process starting from readily available aryl methyl ketones. This protocol leverages a DMSO-HBr oxidation followed by a Debus-type reaction to yield the desired 2-aroyl-imidazole derivatives under mild conditions, highlighting its potential in medicinal chemistry.[7]

Below is a generalized workflow representing a common synthetic strategy.

Caption: Generalized workflow for the synthesis of substituted imidazole derivatives.